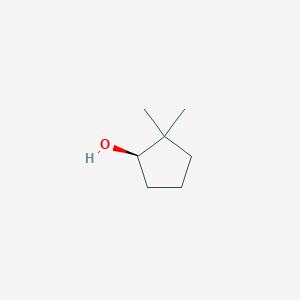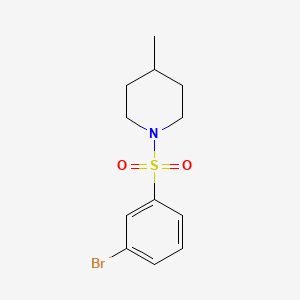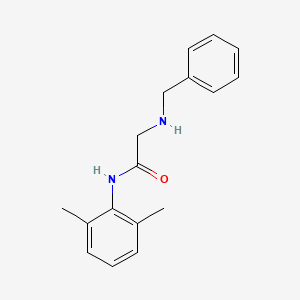
2-(6-硝基-1H-吲哚-1-基)乙酸
描述
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(6-Nitro-1H-indol-1-yl)acetic acid”, has attracted the attention of the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has been gaining attention in recent years .Molecular Structure Analysis
The molecular structure of “2-(6-Nitro-1H-indol-1-yl)acetic acid” is represented by the linear formula C10H8N2O4 . More detailed structural information may be available in specialized chemical databases or literature .Physical and Chemical Properties Analysis
“2-(6-Nitro-1H-indol-1-yl)acetic acid” is a solid substance . More specific physical and chemical properties may be available in specialized chemical databases or literature .科学研究应用
吲哚的新型氧化和硝化
吲哚衍生物中的氧化与硝化:一项研究调查了 1,3-二取代吲哚衍生物的氧化与硝化。这项研究突出了创建新型功能化吲哚啉的潜力,这可能对合成化学以及可能对新材料或药物化合物的开发产生影响(Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993)。
吲哚-3-醛的硝化:另一项研究探讨了吲哚-3-醛的甲基衍生物的硝化反应,产生了各种硝基吲哚化合物。这项研究有助于我们了解吲哚衍生物在化学合成中的反应性和潜在应用(Berti, Settimo, & Livi, 1964)。
吲哚衍生物的光解和电子转移
- 人工呼吸型反应:对 2-(4-硝基苯基)-1H-吲哚衍生物的研究揭示了一种独特的光化学转化,涉及 CO2 的消除和 O2 的吸收。这一发现对于理解无过渡金属氧化反应非常重要,并且可能在环境化学或材料科学中得到应用(Lin & Abe, 2021)。
与二氧化氮和亚硝酸的反应
- 吲哚与氮氧化物的反应:研究吲哚与二氧化氮和亚硝酸在非质子溶剂中的反应,可以深入了解各种亚硝基和硝基吲哚衍生物的形成。这些发现对于开发有机化学中的新合成途径可能很重要(Astolfi, Panagiotaki, Rizzoli, & Greci, 2006)。
亚硝化的动力学
- 取代吲哚的亚硝化动力学:对 3-取代吲哚的亚硝化的动力学研究探讨了平衡和反应速率,为理解吲哚衍生物的反应性提供了有价值的数据。这项研究对于开发涉及吲哚的新化学过程非常重要(Bravo, Hervés, Leis, & Peña, 1992)。
合成与表征
- 新型吲哚衍生物的合成:对各种吲哚衍生物(包括具有硝基的衍生物)的合成研究有助于更广泛地了解化学合成技术。这些方法对于生产具有药物开发或材料科学潜在应用的新化合物至关重要(Shalimov 等,2018)。
安全和危害
作用机制
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of indole derivatives .
生化分析
Biochemical Properties
2-(6-Nitro-1H-indol-1-yl)acetic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in cellular processes .
Cellular Effects
2-(6-Nitro-1H-indol-1-yl)acetic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in altered cell function, including changes in proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(6-Nitro-1H-indol-1-yl)acetic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s nitro group is particularly reactive and can participate in redox reactions, leading to changes in the oxidative state of cells . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Nitro-1H-indol-1-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-(6-Nitro-1H-indol-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or reduced oxidative stress. At high doses, it can become toxic and cause adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-(6-Nitro-1H-indol-1-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. The compound can influence metabolic fluxes by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(6-Nitro-1H-indol-1-yl)acetic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-(6-Nitro-1H-indol-1-yl)acetic acid is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(6-nitroindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-11-4-3-7-1-2-8(12(15)16)5-9(7)11/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXOVFFEWMOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
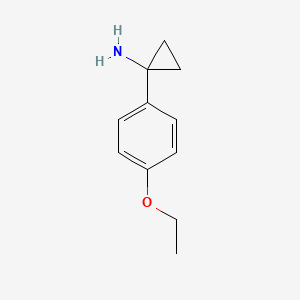
![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)
![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)
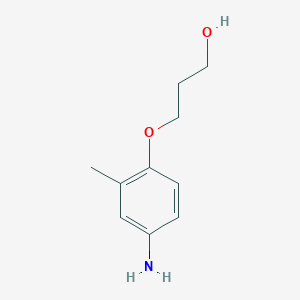

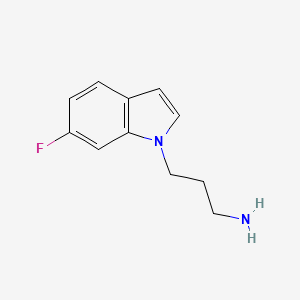
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
